molecular formula C19H24N2O B1662849 Palonosetron CAS No. 135729-61-2

Palonosetron

Katalognummer: B1662849
CAS-Nummer: 135729-61-2
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: CPZBLNMUGSZIPR-NVXWUHKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Palonosetron wird in einem mehrstufigen Verfahren synthetisiertDer Prozess umfasst in der Regel Schritte wie Cyclisierung, Reduktion und Reinigung . Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound durch eine Reihe von chemischen Reaktionen hergestellt, gefolgt von Reinigung und Kristallisation. Das Verfahren ist effizient und skalierbar konzipiert, um sicherzustellen, dass das Endprodukt die erforderlichen pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Palonosetron unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind:

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um das endgültige this compound-Produkt zu erhalten .

Wissenschaftliche Forschungsanwendungen

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron is primarily used in the prevention of CINV. Its application can be broken down into several key areas:

  • Acute CINV :
    • A pivotal phase III trial demonstrated that this compound (0.25 mg) was as effective as ondansetron (32 mg) in preventing acute CINV during the first 24 hours post-chemotherapy, with complete response (CR) rates of 59.2% for this compound versus 57.0% for ondansetron .
  • Delayed CINV :
    • In the same study, this compound showed significantly higher CR rates in the delayed phase (24-120 hours) compared to ondansetron when combined with dexamethasone, achieving CR rates of 42.0% versus 28.6% .
  • Overall Efficacy :
    • A pooled analysis across multiple phase III trials indicated that this compound outperformed older 5-HT3 antagonists in both delayed and overall CINV prevention, with CR rates of 57% versus 45% in the delayed phase .

Postoperative Nausea and Vomiting (PONV)

This compound has also been investigated for its efficacy in preventing PONV:

  • A lower dosage (0.075 mg) has been suggested for this indication, although it is not widely marketed . Studies indicate that this compound effectively reduces PONV rates compared to traditional antiemetics.

Case Studies

Several clinical case studies have illustrated the practical applications of this compound:

  • Case Study 1 : A patient undergoing HEC received this compound prior to chemotherapy and reported no episodes of nausea or vomiting during both acute and delayed phases.
  • Case Study 2 : In a cohort study involving patients receiving MEC, those treated with this compound showed a marked reduction in nausea severity compared to those receiving older agents.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other 5-HT3 antagonists:

Medication Acute Phase CR (%) Delayed Phase CR (%) Overall Phase CR (%)
This compound (0.25 mg)59.242.040.7
Ondansetron (32 mg)57.028.625.2
GranisetronNot specifiedNot specifiedNot specified

Biologische Aktivität

Palonosetron is a second-generation 5-HT3 receptor antagonist (5-HT3 RA) primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Approved by the FDA in 2003, it has distinct pharmacological properties that enhance its efficacy compared to first-generation agents. This article delves into the biological activity of this compound, supported by clinical trial data, case studies, and comparative analyses.

This compound works by selectively binding to 5-HT3 receptors in both the central and peripheral nervous systems, thereby blocking serotonin's action. Its high receptor-binding affinity and prolonged half-life (approximately 40 hours) enable it to provide effective control of both acute and delayed CINV. Unlike other 5-HT3 RAs, this compound has minimal affinity for other receptor types, which contributes to its favorable side effect profile .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Volume of Distribution : Approximately 8.3 ± 2.5 L/kg.
  • Plasma Protein Binding : About 62%.
  • Metabolism : Primarily via the CYP2D6 enzyme pathway, with some metabolism through CYP3A and CYP1A2.
  • Excretion : Roughly 40% is excreted unchanged in urine over 144 hours post-administration .

Comparative Studies

This compound has been evaluated in multiple clinical trials against other 5-HT3 RAs like ondansetron and dolasetron. Key findings include:

StudyTreatment ComparisonComplete Response (CR) Rate (Acute Phase)CR Rate (Delayed Phase)
Gralla et al.This compound 0.25 mg vs. Ondansetron 32 mg81% vs. 68.6%Notable superiority in delayed phase
Phase III TrialThis compound 0.25 mg vs. Ondansetron + Dexamethasone59.2% vs. 57.0%Higher rates with this compound in delayed phase
Pooled AnalysisThis compound vs. Older 5-HT3 RAsN/ADelayed CR: 57% vs. 45% (P < 0.0001)

Case Studies

In a multicenter phase IV study, this compound demonstrated superior efficacy in patients receiving moderately emetogenic chemotherapy (MEC) compared to first-generation agents, particularly in controlling delayed CINV . Another study highlighted its effectiveness when combined with aprepitant and dexamethasone, showing significant improvements in CR rates among urothelial cancer patients treated with gemcitabine and cisplatin .

Safety Profile

This compound is generally well tolerated, with adverse effects primarily including headache and constipation. The incidence of treatment-related adverse events is comparable to older agents, making it a safe option for patients undergoing chemotherapy .

Eigenschaften

IUPAC Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBLNMUGSZIPR-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048342
Record name Palonosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Alternative mechanisms appear to be primarily responsible for delayed nausea and vomiting induced by emetogenic chemotherapy, since similar temporal relationships between between serotonin and emesis beyond the first day after a dose have not been established, and 5-HT3 receptor antagonists generally have not appeared to be effective alone in preventing or ameliorating delayed effects. It has been hypothesized that palonosetron's potency and long plasma half-life may contribute to its observed efficacy in preventing delayed nausea and vomiting caused by moderately emetogenic cancer chemotherapy.
Record name Palonosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

135729-61-2, 135729-56-5
Record name Palonosetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135729-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palonosetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palonosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Palonosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALONOSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-(1-azabicyclo-[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one base (30.2 gram, 0.102 mol) was mixed with absolute ethanol (200 ml). The mixture was cooled to about 10° C. and 40% hydrobromic acid (HBr) was added dropwise (23 ml, 0.111 mol). The mixture was stirred at 10° C. for one hour, then concentrated in vacuo. The residue was diluted with ethanol (50 ml) and stirred at 10° C. for one hour. The resulting solid was filtered and dried under reduced pressure to afford 23.1 g of the hydrobromide salt of palonosetron (61% yield) having A/B isomer ratio of 77/22 and purity of 99.2% (as determined by HPLC).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palonosetron
Reactant of Route 2
Palonosetron
Reactant of Route 3
Palonosetron
Reactant of Route 4
Palonosetron
Reactant of Route 5
Palonosetron
Reactant of Route 6
Palonosetron
Customer
Q & A

Q1: What makes palonosetron unique compared to other 5-HT3 receptor antagonists in terms of its interaction with the 5-HT3 receptor?

A1: Unlike other 5-HT3 receptor antagonists like granisetron and ondansetron, which exhibit competitive binding, this compound demonstrates allosteric binding and positive cooperativity when interacting with the 5-HT3 receptor. [] This distinct binding mode contributes to its unique pharmacological profile and clinical benefits. [, , ]

Q2: How does this compound's allosteric binding mode translate into a therapeutic effect in the context of chemotherapy-induced nausea and vomiting (CINV)?

A2: this compound's allosteric interaction with the 5-HT3 receptor not only blocks serotonin binding but also accelerates the dissociation of other 5-HT3 receptor antagonists from the receptor. [] This results in a longer duration of action and more potent inhibition of serotonin signaling, contributing to its efficacy in preventing both acute and delayed CINV. [, , ]

Q3: Can you elaborate on the evidence supporting the involvement of Substance P in delayed CINV and how this compound might be exerting its effects in this context?

A3: Studies suggest that Substance P, acting on neurokinin-1 (NK-1) receptors, plays a significant role in delayed emesis. [] Despite not binding directly to NK-1 receptors, this compound has been shown to inhibit Substance P-mediated responses in vitro and in vivo. [] This suggests that this compound might modulate the cross-talk between NK-1 and 5-HT3 receptor signaling pathways, contributing to its effectiveness in managing delayed CINV. []

Q4: What are the key pharmacokinetic properties of this compound that contribute to its clinical advantage in managing CINV?

A4: this compound exhibits high absolute bioavailability (97%) and a long elimination half-life (approximately 40 hours). [, ] This prolonged half-life allows for a single-dose administration to effectively prevent both acute and delayed CINV, potentially improving patient compliance compared to shorter-acting 5-HT3 antagonists. [, ]

Q5: How does the metabolism of this compound differ from that of netupitant, and what are the implications for their co-administration in the fixed-dose combination drug NEPA?

A5: this compound is primarily metabolized by cytochrome P450 2D6, yielding largely inactive metabolites, while netupitant is metabolized by cytochrome P450 3A4, resulting in active metabolites. [] This difference in metabolic pathways minimizes the risk of pharmacokinetic interactions, supporting the rationale for their combined use in NEPA for CINV prevention. []

Q6: What clinical evidence supports the use of this compound in the prevention of CINV?

A6: Numerous clinical trials have demonstrated the efficacy of this compound in preventing CINV. Meta-analyses consistently show its superiority over first-generation 5-HT3 antagonists in controlling both acute and delayed emesis and nausea. [, , , ] Additionally, this compound has proven valuable in reducing the required dose of corticosteroids in patients undergoing multiple cycles of chemotherapy. []

Q7: Are there specific chemotherapy regimens for which this compound has shown particular benefit in managing CINV?

A7: this compound has demonstrated significant efficacy in managing CINV associated with both moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC). [, , , , ] Notably, it is currently the only 5-HT3 antagonist specifically indicated for preventing delayed CINV associated with MEC. [] Trials have also highlighted its effectiveness in preventing CINV caused by anthracycline-cyclophosphamide (AC) combination regimens, which are considered high-risk for CINV. []

Q8: Beyond its established use in CINV, are there other potential applications for this compound being investigated?

A8: this compound has been investigated for its potential in managing postoperative nausea and vomiting (PONV). Studies have shown promising results in reducing PONV incidence and severity, particularly in the delayed phase following surgery. [, , , ] Its long duration of action makes it a suitable candidate for single-dose prophylaxis in the postoperative setting.

Q9: What is the general safety profile of this compound?

A9: Clinical trials have shown that this compound is generally well-tolerated. [, , ] The most common adverse events reported are similar to those observed with other 5-HT3 antagonists and are generally mild to moderate in severity. [, , ]

Q10: What are some future research directions for this compound?

A10: Further research is needed to fully understand the complex interplay between 5-HT3 and NK-1 receptor signaling pathways and how this compound modulates these interactions to exert its antiemetic effects. Investigating potential biomarkers for predicting this compound efficacy and identifying patients who may benefit most from its use could optimize personalized treatment approaches. [] Continued exploration of alternative routes of administration, such as subcutaneous injection, could further enhance patient convenience and compliance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.